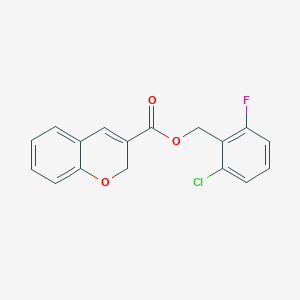
2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2H-chromene-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The chromene moiety can be oxidized to form corresponding chromanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-substituted-6-fluorobenzyl derivatives.
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The chromene core can interact with biological macromolecules through π-π stacking and hydrogen bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Fluorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 4-Fluorobenzyl chloride
Uniqueness
2-Chloro-6-fluorobenzyl 2H-chromene-3-carboxylate stands out due to the presence of both chloro and fluoro substituents, which enhance its reactivity and biological activity. The chromene moiety adds to its versatility, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H12ClFO3 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12ClFO3/c18-14-5-3-6-15(19)13(14)10-22-17(20)12-8-11-4-1-2-7-16(11)21-9-12/h1-8H,9-10H2 |
InChI Key |
HNOFSNYTPGEKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















